4-Isopropylaniline

Description

4-Isopropylaniline is a natural product found in Euglena gracilis with data available.

Structure

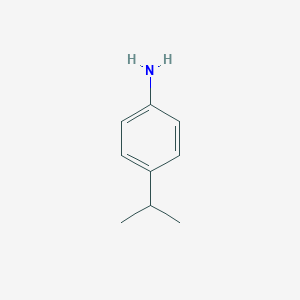

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTFPLFDLJYEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243932 | |

| Record name | Cumidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Isopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-88-7 | |

| Record name | 4-Isopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-ISOPROPYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cumidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D54T7V7XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | iso-nLc8Cer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Isopropylaniline chemical properties and structure

An In-depth Technical Guide to 4-Isopropylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as p-cumidine, is an important aromatic amine intermediate utilized in the synthesis of a wide range of chemical compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring an isopropyl group attached to an aniline core, imparts specific reactivity and physical properties that are critical for its applications. This document provides a comprehensive overview of the chemical properties, structural information, spectroscopic data, and key experimental protocols related to this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identifiers

This compound is a substituted aniline where an isopropyl group is located at the para-position (position 4) of the benzene ring relative to the amino group.[3]

dot

Caption: 2D Chemical Structure of this compound.

dot

Caption: Relationship between key chemical identifiers.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 4-(propan-2-yl)aniline | [2][4] |

| Synonyms | p-Cumidine, 4-Aminocumene, p-Isopropylaniline | [5][6][7] |

| CAS Number | 99-88-7 | [5][7][8] |

| Molecular Formula | C₉H₁₃N | [5][6][7] |

| Molecular Weight | 135.21 g/mol | [5][6][8] |

| Appearance | Colorless to pale brown or red-brown clear liquid | [4][5][6] |

| Melting Point | -63 °C | [9] |

| Boiling Point | 226-227 °C at 745 mmHg | [4][8] |

| Density | 0.989 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.543 | [4][8] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [8][9] |

| Solubility | Insoluble in water; soluble in alcohol and benzene. | [8][10] |

| pKa | 5.01 ± 0.10 (Predicted) | [6] |

| InChI Key | LRTFPLFDLJYEKT-UHFFFAOYSA-N | [5][8] |

| SMILES | CC(C)c1ccc(N)cc1 | [5][8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the amino protons, and the isopropyl group protons.

-

δ ~7.00 ppm (d, 2H): Aromatic protons ortho to the isopropyl group.[4]

-

δ ~6.57 ppm (d, 2H): Aromatic protons ortho to the amino group.[4]

-

δ ~3.41 ppm (s, 2H): Protons of the amino (-NH₂) group.[4]

-

δ ~2.78 ppm (sept, 1H): Methine proton (-CH) of the isopropyl group.[4]

-

δ ~1.19 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.[4]

-

-

¹³C NMR (in CDCl₃): The carbon spectrum shows distinct signals for the aromatic and aliphatic carbons. Expected chemical shifts include signals for the two types of aromatic CH carbons, the two aromatic quaternary carbons, and the methine and methyl carbons of the isopropyl group.[6][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound (liquid film) would show the following characteristic absorption bands:

-

3450-3250 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.

-

3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

~1515 cm⁻¹: Aromatic C=C stretching vibrations.

-

~825 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 135, corresponding to the molecular weight of the compound. A prominent fragment ion is observed at m/z = 120, which results from the loss of a methyl radical (•CH₃) from the isopropyl group, a characteristic fragmentation pattern for isopropyl-substituted aromatic compounds.[12]

Experimental Protocols: Synthesis

A common and reliable method for the synthesis of this compound starts from benzene. This multi-step process avoids the challenges associated with direct Friedel-Crafts alkylation of aniline, where the basic amino group can react with the Lewis acid catalyst.[13][14]

dot

Caption: Synthetic pathway from Benzene to this compound.

Methodology: Synthesis from Benzene

Step 1: Friedel-Crafts Alkylation of Benzene to form Cumene

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Reagents: Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst) is suspended in an excess of dry benzene within the flask. The flask is cooled in an ice bath.

-

Reaction: 2-Chloropropane is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Workup: After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction is then quenched by slowly pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to yield pure cumene.

Step 2: Nitration of Cumene to form 4-Nitrocumene

-

Setup: A flask is charged with cumene and cooled in an ice-salt bath.

-

Reagents: A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Reaction: The cold nitrating mixture is added dropwise to the stirred cumene, maintaining the reaction temperature below 10 °C. The isopropyl group is an ortho, para-director, but the para product (4-Nitrocumene) is the major product due to steric hindrance at the ortho position.[13]

-

Workup: After addition, the mixture is stirred for another hour and then poured onto crushed ice. The precipitated crude 4-nitrocumene is filtered, washed with cold water until neutral, and can be purified by distillation under reduced pressure or recrystallization.

Step 3: Reduction of 4-Nitrocumene to this compound

-

Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents: The 4-nitrocumene is mixed with granulated tin and concentrated hydrochloric acid.[15]

-

Reaction: The mixture is heated under reflux (e.g., in a boiling water bath) for several hours until the reaction is complete (the oily nitro compound layer disappears).[15] Under the acidic conditions, the product is the phenylammonium salt.

-

Workup: The reaction mixture is cooled, and a concentrated solution of sodium hydroxide is added until the solution is strongly alkaline to dissolve the tin hydroxides.[15] The resulting this compound separates as an oil. The product is then isolated by steam distillation or solvent extraction (e.g., with diethyl ether), dried, and purified by vacuum distillation.

Biological Relevance: Metabolism of Isoproturon

This compound is a known primary metabolite of the phenylurea herbicide Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea).[3] The biodegradation of Isoproturon in soil and by various microorganisms involves a series of demethylation and hydrolysis steps, ultimately leading to the formation of this compound.[5][8]

dot

Caption: Metabolic degradation pathway of Isoproturon.

Safety and Handling

This compound is classified as a hazardous substance. It is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][16]

-

Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements (P-phrases): P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. It is light-sensitive and should be stored in a tightly closed container protected from light.[6]

References

- 1. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 99-88-7 [chemicalbook.com]

- 4. This compound(99-88-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. Isoproturon Degradation Pathway [eawag-bbd.ethz.ch]

- 9. 4-Isopropylanisole(4132-48-3) IR Spectrum [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(99-88-7) 13C NMR spectrum [chemicalbook.com]

- 12. 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. uploads.strikinglycdn.com [uploads.strikinglycdn.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Formation and release of residues of the 14C-labelled herbicide isoproturon and its metabolites bound in model polymers and in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Isopropylaniline CAS number 99-88-7 characterization

An In-depth Technical Guide to 4-Isopropylaniline (CAS 99-88-7)

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

This compound, also known as Cumidine, is an aromatic amine with the chemical formula C9H13N. Its structure consists of an aniline ring substituted with an isopropyl group at the para position. This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. Its physical and chemical properties make it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its characterization, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

2.0 Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 99-88-7 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 213-214 °C (415-417 °F) |

| Melting Point | -20 °C (-4 °F) |

| Density | 0.953 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |

| Refractive Index | 1.536 |

3.0 Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 6.96 | d | 8.4 | Ar-H (ortho to NH₂) |

| 6.63 | d | 8.4 | Ar-H (meta to NH₂) | |

| 3.55 | s | NH₂ | ||

| 2.79 | sept | 6.9 | CH(CH₃)₂ | |

| 1.19 | d | 6.9 | CH(CH₃)₂ | |

| ¹³C NMR | 145.2 | C-NH₂ | ||

| 138.1 | C-CH(CH₃)₂ | |||

| 127.0 | Ar-CH (meta to NH₂) | |||

| 115.1 | Ar-CH (ortho to NH₂) | |||

| 33.2 | C H(CH₃)₂ | |||

| 24.3 | CH(C H₃)₂ |

3.2 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Strong | Aliphatic C-H Stretch |

| 1620 | Strong | N-H Bend |

| 1515 | Strong | Aromatic C=C Stretch |

| 825 | Strong | p-Substituted Benzene C-H Bend |

3.3 Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 135 | 40 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ (Base Peak) |

| 93 | 15 | [C₆H₅NH₂]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

4.0 Experimental Protocols

4.1 Synthesis of this compound via Reduction of 4-Isopropylnitrobenzene

This protocol details a standard laboratory procedure for the synthesis of this compound.

Workflow for Synthesis of this compound

Spectroscopic Profile of 4-Isopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-isopropylaniline (p-cumidine), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical framework for spectral interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.99 | d | 2H | 8.4 | Ar-H (ortho to NH₂) |

| 6.64 | d | 2H | 8.4 | Ar-H (meta to NH₂) |

| 3.55 | s | 2H | - | -NH₂ |

| 2.81 | sept | 1H | 6.9 | -CH(CH₃)₂ |

| 1.20 | d | 6H | 6.9 | -CH(CH₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C (ipso to NH₂) |

| 137.2 | Ar-C (ipso to isopropyl) |

| 127.5 | Ar-CH (meta to NH₂) |

| 115.3 | Ar-CH (ortho to NH₂) |

| 33.2 | -CH(CH₃)₂ |

| 24.2 | -CH(CH₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3430, 3350 | Strong, Sharp | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3020 | Medium | C-H Stretch | Aromatic |

| 2960 - 2870 | Strong | C-H Stretch | Isopropyl group |

| 1620 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1515 | Strong | C=C Stretch | Aromatic Ring |

| 825 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 135 | 31.6 | [M]⁺ (Molecular Ion) |

| 120 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 93 | 5.4 | [M-C₃H₆]⁺ |

| 77 | 6.1 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For the ¹H NMR spectrum, a standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a mass analyzer, and their mass-to-charge ratios (m/z) and relative abundances were recorded.

Visualization of Experimental Workflows and Data Analysis

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Physical properties of 4-Isopropylaniline (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Isopropylaniline, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and details the standardized methodologies for their measurement, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, application, and integration into various chemical and pharmaceutical processes. The boiling point is a critical parameter for purification via distillation and for understanding its volatility. The density is essential for mass-to-volume conversions and for formulating solutions of specific concentrations.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 226-227 °C[1][2][3][4] | at 745 mmHg |

| 226-228 °C[5] | ||

| 227 °C[6] | ||

| Density | 0.989 g/mL[1][2][3][7] | at 25 °C |

| 0.9890 g/mL[5] |

Experimental Protocols

The determination of the boiling point and density of liquid chemical substances like this compound should be conducted using standardized and validated methods to ensure the reliability of the results. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (OECD Guideline 103)

Several methods are acceptable for determining the boiling point of a liquid. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is a robust approach.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. In this method, the temperature at which the vapor pressure of this compound reaches atmospheric pressure is determined.

Apparatus:

-

A heating bath with a suitable non-reactive liquid (e.g., silicone oil).

-

A boiling flask or tube to contain the sample of this compound.

-

A condenser to cool the vapor and return the condensate to the boiling flask.

-

A calibrated temperature measuring device (e.g., a mercury thermometer or a thermocouple) with an accuracy of ± 0.5 °C.

-

A pressure-measuring device (manometer) accurate to at least ± 0.1 kPa.

-

A means of controlling the pressure within the apparatus.

Procedure:

-

Place a measured quantity of this compound into the boiling flask.

-

Assemble the apparatus, ensuring that the temperature measuring device is positioned so that the sensing element is in the vapor phase above the liquid surface.

-

The system is evacuated, and the sample is heated and stirred.

-

Once the sample is boiling, the pressure is regulated, and the corresponding boiling temperature is recorded.

-

Measurements are taken at various pressures to establish the vapor pressure curve.

-

The boiling point at standard atmospheric pressure (101.325 kPa) is then determined by interpolation from the vapor pressure curve.

Determination of Density (OECD Guideline 109 & ASTM D4052)

The density of a liquid can be accurately determined using a digital density meter, which is based on the oscillating U-tube principle. This method is fast, requires a small sample volume, and provides high precision.

Principle: A U-shaped tube is induced to oscillate at its natural frequency. This frequency changes when the tube is filled with a liquid; the change in frequency is directly related to the density of the liquid.

Apparatus:

-

A digital density meter with an oscillating U-tube.

-

A thermostatically controlled bath to maintain the sample at a constant temperature (e.g., 25 °C ± 0.05 °C).

-

Syringes or an automated sample injection system for introducing the sample into the U-tube.

-

Calibrating liquids with known densities (e.g., dry air and distilled water).

Procedure:

-

Calibrate the digital density meter with two substances of known density, typically dry air and freshly distilled water.

-

Ensure the measuring cell (U-tube) is clean and dry before introducing the sample.

-

Set the temperature of the instrument to the desired measurement temperature (25 °C).

-

Introduce a sufficient amount of this compound into the measuring cell, ensuring that no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

The instrument will measure the oscillation period and calculate the density of the sample.

-

Record the density value. It is recommended to perform multiple measurements and report the average.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling point and density of this compound.

References

Solubility Profile of 4-Isopropylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isopropylaniline (also known as 4-aminocumene), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of this compound in various organic solvents is critical for process development, formulation, and quality control. This document outlines the physicochemical properties of this compound, presents its solubility profile in a range of common organic solvents, and details the experimental protocols for solubility determination. Due to the limited availability of specific quantitative solubility data in published literature, the data presented in this guide is a combination of qualitative information from reliable sources and illustrative quantitative values based on the solubility of structurally similar compounds.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₃N.[1] It is a substituted aniline with an isopropyl group at the para position of the benzene ring. At room temperature, it exists as a colorless to pale brown liquid.[1] The presence of the amino group (-NH₂) imparts basic properties and the capacity for hydrogen bonding, while the isopropyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different solvent systems. Generally, this compound is soluble in many organic solvents but demonstrates low solubility in water.[2]

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 99-88-7[1] |

| Molecular Formula | C₉H₁₃N[1] |

| Molecular Weight | 135.21 g/mol [1] |

| Appearance | Colorless to pale brown liquid[1] |

| Boiling Point | 226-227 °C[1] |

| Density | 0.989 g/mL at 25 °C[1] |

| Water Solubility | Insoluble[2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes. Its solubility is largely governed by the principle of "like dissolves like." The nonpolar isopropyl group and benzene ring favor dissolution in nonpolar solvents, while the polar amino group can interact with polar solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility

Published data and chemical supplier information consistently indicate that this compound is:

-

Freely soluble in alcohols (e.g., methanol, ethanol), chloroform, and diethyl ether.

-

Soluble in benzene and other aromatic hydrocarbons.[1]

-

Insoluble in water.[2]

Quantitative Solubility Data (Illustrative)

| Solvent | Temperature (°C) | Illustrative Solubility (Mole Fraction, x) |

| Methanol | 25 | ~0.85 |

| 40 | ~0.95 | |

| Ethanol | 25 | ~0.80 |

| 40 | ~0.92 | |

| Acetone | 25 | ~0.75 |

| 40 | ~0.88 | |

| Ethyl Acetate | 25 | ~0.60 |

| 40 | ~0.75 | |

| Toluene | 25 | ~0.90 |

| 40 | Miscible | |

| Hexane | 25 | ~0.40 |

| 40 | ~0.60 | |

| Chloroform | 25 | ~0.95 |

| 40 | Miscible | |

| Diethyl Ether | 25 | ~0.90 |

| 40 | Miscible |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in organic solvents.

Isothermal Equilibrium Method (Shake-Flask Method)

This gravimetric method is a gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is completely removed, weigh the vial containing the residual this compound.

-

Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Caption: Isothermal Equilibrium Method Workflow.

UV-Vis Spectroscopic Method

This method is suitable for rapid determination of solubility, especially for compounds with a strong chromophore, like this compound.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-7 from the Isothermal Equilibrium Method (Section 3.1).

-

-

Analysis:

-

Take a known volume of the clear, filtered saturated solution and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a molecule with both polar and nonpolar characteristics, its solubility is highest in solvents with intermediate polarity or in those that can engage in specific interactions like hydrogen bonding.

-

Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

-

Presence of Impurities: The presence of water or other impurities in either the this compound or the solvent can significantly affect its solubility.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While it is qualitatively established that this compound is highly soluble in common organic solvents and insoluble in water, there is a lack of specific quantitative data in the public domain. The illustrative data and detailed experimental protocols provided herein are intended to empower researchers, scientists, and drug development professionals to determine the precise solubility parameters required for their specific applications. Accurate solubility data is paramount for the successful design and implementation of synthetic routes, purification procedures, and formulation strategies involving this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-isopropylaniline (also known as p-cumidine), a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals. This document details the primary synthetic methodologies, including the nitration of cumene followed by reduction and the direct Friedel-Crafts alkylation of aniline. Each method is presented with detailed experimental protocols, supported by quantitative data on yields and reaction conditions. Spectroscopic data for the characterization of this compound are also summarized. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic pathways, adhering to specified formatting for clarity and technical accuracy.

Introduction

This compound (CAS No. 99-88-7) is an aromatic amine of significant industrial importance. Its structure, featuring an isopropyl group para to the amino group on a benzene ring, makes it a versatile building block in organic synthesis. It is a crucial precursor for the herbicide isoproturon, and it also finds applications in the manufacturing of various dyes and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding the synthetic routes to this compound is essential for process optimization, cost reduction, and the development of novel applications. This guide provides an in-depth exploration of the most pertinent synthetic strategies for obtaining this compound.

Synthetic Methodologies

There are two principal industrial routes for the synthesis of this compound: the nitration of cumene followed by the reduction of the resulting 4-nitrocumene, and the direct Friedel-Crafts alkylation of aniline.

Synthesis via Nitration of Cumene and Subsequent Reduction

This classical two-step approach is a widely used industrial method. It involves the regioselective nitration of readily available cumene (isopropylbenzene) to yield 4-nitrocumene, which is then reduced to the target aniline.

The nitration of cumene is an electrophilic aromatic substitution reaction. The isopropyl group is an ortho-, para-directing group, leading to a mixture of 2-nitrocumene and 4-nitrocumene. The para isomer is typically the major product due to steric hindrance at the ortho position.

Experimental Protocol: Regioselective Nitration of Cumene

-

Materials: Cumene, 70% Nitric Acid, MoO3/SiO2 solid acid catalyst, Ethylene dichloride (solvent).

-

Procedure: A series of MoO3/SiO2 catalysts with varying molybdenum oxide loadings are prepared using a sol-gel technique. The nitration is carried out in the liquid phase. In a suitable reactor, the MoO3/SiO2 catalyst is suspended in ethylene dichloride. Cumene is then added. 70% nitric acid is added dropwise to the reaction mixture at a controlled rate. The reaction is conducted at 90°C for 10 hours. Water formed during the reaction is removed azeotropically. After the reaction is complete, the catalyst is filtered off, and the organic phase is washed and dried. The solvent is removed under reduced pressure, and the resulting mixture of nitrocumene isomers is purified, typically by distillation, to isolate the 4-nitrocumene.

Data Presentation: Nitration of Cumene

| Catalyst | Cumene Conversion (%) | 4-Nitrocumene Selectivity (%) | Reference |

| MoO3/SiO2 | 62 | 68 | [1] |

Note: The use of a solid acid catalyst like MoO3/SiO2 is a greener alternative to the traditional mixed acid (H2SO4/HNO3) method, which generates significant acidic waste.

The nitro group of 4-nitrocumene can be reduced to an amino group using various methods, including catalytic hydrogenation and chemical reduction with metals in acidic media.

Experimental Protocol: Reduction of 4-Nitrocumene via Catalytic Hydrogenation

-

Materials: 4-Nitrocumene, Ethanol (solvent), Palladium on carbon (Pd/C) catalyst (5% w/w), Hydrogen gas.

-

Procedure: A solution of 4-nitrocumene in ethanol is charged into a high-pressure autoclave. The Pd/C catalyst is added to the solution. The autoclave is sealed and purged with nitrogen, followed by hydrogen. The reaction mixture is stirred and heated to a temperature of 70-80°C under a hydrogen pressure of 10-15 atm. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

Experimental Protocol: Reduction of 4-Nitrocumene using Tin(II) Chloride

-

Materials: 4-Nitrocumene, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

-

Procedure: In a round-bottom flask, 4-nitrocumene is dissolved in ethanol. Concentrated hydrochloric acid is added, followed by the portion-wise addition of tin(II) chloride dihydrate. The reaction mixture is stirred and heated to reflux for 2-3 hours. After cooling, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting slurry is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

Data Presentation: Reduction of Nitroarenes

| Reducing Agent | Typical Yield (%) | Notes |

| H2/Pd-C | >95 | Clean reaction, requires pressure equipment. |

| SnCl2/HCl | 85-95 | Common lab-scale method. |

| Fe/HCl or Fe/CH3COOH | 80-90 | Inexpensive and effective. |

Synthesis via Friedel-Crafts Alkylation of Aniline

The direct alkylation of aniline with an isopropylating agent is another viable route to this compound. This method avoids the use of nitric acid and the handling of nitro compounds. However, challenges include controlling the selectivity (ortho- vs. para-alkylation) and preventing over-alkylation. The basicity of the aniline nitrogen can also complex with the Lewis acid catalyst, deactivating the ring.

Experimental Protocol: Direct Alkylation of Aniline with Isopropyl Bromide

-

Materials: Aniline, Isopropyl bromide, Anhydrous aluminum chloride (AlCl3), Dichloromethane (solvent).

-

Procedure: To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, aniline is added dropwise. The mixture is stirred for 15 minutes, after which isopropyl bromide is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and neutralized with a sodium hydroxide solution. The liberated aniline derivatives are extracted with dichloromethane. The organic layer is dried, and the solvent is removed to give a mixture of isopropyl anilines, from which this compound is isolated by chromatography or distillation.

Note: A variation of this method involves the protection of the amino group as an acetanilide prior to alkylation, followed by deprotection. This can improve the yield and selectivity for the para-isomer.

Data Presentation: Alkylation of Anilines

| Alkylating Agent | Catalyst | Key Parameters | Outcome | Reference |

| Isopropanol | HWC-3 molecular sieve | 615-640 K, 0.1-0.5 MPa | 19% conversion, 94% p-selectivity | [2] |

| Isopropyl chloride | AlCl3 | -5 to 10 °C | High para-selectivity with >1.02 mole equivalent of AlCl3 |

Mandatory Visualizations

Diagrams of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Experimental workflow for the synthesis via nitration and reduction.

References

Health and Safety Information for 4-Isopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

4-Isopropylaniline (also known as p-cumidine) is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for professionals in research and development to ensure safe handling and mitigate potential risks. This guide provides an in-depth overview of the health and safety information for this compound, compiled from various safety data sheets and toxicological resources.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7] It is also known to cause damage to organs, particularly the blood.[4][8]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][4]

Signal Word: Warning[5]

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H370: Causes damage to organs.[3]

-

H372: Causes damage to organs through prolonged or repeated exposure.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for designing safe experimental and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 99-88-7 | [9] |

| Molecular Formula | C₉H₁₃N | [9] |

| Molecular Weight | 135.21 g/mol | [9] |

| Appearance | Clear pale brown to red-brown liquid | [10] |

| Boiling Point | 226-227 °C at 993 hPa | [7] |

| Melting/Freezing Point | -63 °C | [6] |

| Flash Point | 92 °C (closed cup) | [6] |

| Density | 0.989 g/mL at 25 °C | [6] |

| Water Solubility | Insoluble | [10] |

| Autoignition Temperature | 540 °C / 1004 °F | [9] |

Toxicological Information

Exposure to this compound can lead to various adverse health effects. A key concern is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[7][11] Absorption into the body can lead to the formation of methemoglobin, with effects potentially delayed for 2 to 4 hours or longer.[7]

Acute Toxicity Data

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 985 mg/kg | [9] |

| Dermal LD50 | Rat | 1015 mg/kg | [9] |

| Inhalation LC50 | Not available | Data not found in the searched literature. |

Experimental Protocols for Acute Toxicity Testing

The determination of acute toxicity values, such as the LD50, typically follows standardized guidelines to ensure reproducibility and ethical treatment of laboratory animals. The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for this purpose.

This traditional method involves administering a single dose of the substance to groups of animals at different dose levels.[12] The primary endpoint is mortality over a 14-day observation period, from which the LD50 (the dose expected to cause death in 50% of the animals) is statistically derived.[12] Key aspects of the protocol include:

-

Species: Typically rats are used.[12]

-

Animal Preparation: Animals are fasted overnight before dosing.[12]

-

Dose Administration: The substance is administered by gavage.[12]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[12]

To reduce the number of animals used, alternative methods have been developed:

-

OECD 420 (Fixed Dose Procedure): This method uses a series of fixed dose levels and relies on the observation of clear signs of toxicity rather than death as the endpoint.[5]

-

OECD 423 (Acute Toxic Class Method): This stepwise procedure uses a small number of animals in each step to classify the substance into a toxicity class based on the number of mortalities.[5]

-

OECD 425 (Up-and-Down Procedure): This method involves dosing animals one at a time, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. This allows for a more precise estimation of the LD50 with fewer animals.[5]

Caption: General workflow for acute oral toxicity testing.

Metabolism and Mechanism of Toxicity

The toxicity of this compound is linked to its metabolism. Like other aniline derivatives, it is likely metabolized in the liver by the cytochrome P450 enzyme system.[13][14][15] A key step in its bioactivation is the N-hydroxylation to form a phenylhydroxylamine metabolite.[8][16][17] This metabolite is a potent oxidizing agent that can convert hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), leading to methemoglobinemia.[2][8][18]

Caption: Proposed metabolic pathway leading to methemoglobinemia.

Ecological Information

This compound is classified as being very toxic to aquatic organisms, with the potential for long-lasting adverse effects in the aquatic environment.[3][4]

Ecotoxicity Data

| Test | Species | Value | Reference(s) |

| Fish LC50 (96h) | Not available | Data not found in the searched literature. | |

| Daphnia magna EC50 (48h) | Not available | Data not found in the searched literature. | |

| Algae EbC50 (72h) | Not available | Data not found in the searched literature. |

Experimental Protocols for Ecotoxicity Testing

Standardized OECD guidelines are also available for assessing the ecotoxicity of chemical substances.

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.[1][19][20][21] The endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[19]

-

Test Duration: 96 hours.[19]

-

Test Organism: Species such as zebrafish or rainbow trout are commonly used.[21]

-

Procedure: Fish are exposed to a series of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[19]

This test assesses the acute toxicity to daphnids (water fleas) by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[3][12][22][23]

-

Test Duration: 48 hours.[22]

-

Test Organism: Daphnia magna is the preferred species.[5]

-

Procedure: Young daphnids are exposed to various concentrations of the substance, and their immobilization is observed at 24 and 48 hours.[22]

This test evaluates the effect of a substance on the growth of freshwater algae.[24][25][26][27][28] The endpoint is the EC50, the concentration that causes a 50% reduction in growth or biomass.[26]

-

Test Duration: 72 hours.[24]

-

Test Organism: Species like Pseudokirchneriella subcapitata are commonly used.[24]

-

Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance, and the growth inhibition is measured over 72 hours.[24]

Caption: Overview of aquatic ecotoxicity testing workflows.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[7]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Keep away from sources of ignition.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

The substance is light-sensitive and may be air-sensitive; store under an inert atmosphere and protected from light.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[7]

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Exposure Controls and Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound.[6] For the related compound N-isopropylaniline, NIOSH has a recommended exposure limit (REL) of 2 ppm as a time-weighted average (TWA).[29][30] Given the structural similarity and toxicological profile, exposure to this compound should be minimized through appropriate engineering controls and personal protective equipment.

References

- 1. eurofins.com.au [eurofins.com.au]

- 2. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 3. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. longdom.org [longdom.org]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 22. oecd.org [oecd.org]

- 23. fera.co.uk [fera.co.uk]

- 24. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 25. testinglab.com [testinglab.com]

- 26. fera.co.uk [fera.co.uk]

- 27. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 28. eurofins.com.au [eurofins.com.au]

- 29. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]

- 30. nj.gov [nj.gov]

4-Isopropylaniline molecular weight and formula

An In-Depth Technical Guide to 4-Isopropylaniline

This technical guide provides a comprehensive overview of the core molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as p-cumidine, is an aromatic organic compound with significant applications as an intermediate in the synthesis of various substances, including dyes and pharmaceuticals.[1][2] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H13N | [3][4] |

| Molecular Weight | 135.21 g/mol | [2][3][4][5] |

| Linear Formula | (CH3)2CHC6H4NH2 | |

| CAS Number | 99-88-7 | [3][4][6] |

| EC Number | 202-797-2 | [4] |

Physicochemical Properties

This compound is typically a clear, pale brown to red-brown liquid.[6] It is insoluble in water but soluble in organic solvents like alcohol and benzene.[7]

| Property | Value |

| Boiling Point | 226-227 °C at 745 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index | n20/D 1.543 |

Experimental Protocols

Detailed experimental protocols are highly specific to the reaction or analysis being performed. As a chemical intermediate, this compound can be used in a variety of reactions. For instance, it has been used in the hydroamination of phenylacetylene.[6] A generalized protocol for such a reaction would involve the reaction of this compound with phenylacetylene in the presence of a suitable catalyst under controlled temperature and atmosphere. The specific catalyst, solvent, reaction time, and purification methods would be detailed in the primary research literature describing the experiment. Researchers should consult peer-reviewed journals and established chemical synthesis databases for detailed, validated experimental protocols for their specific application.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common identifiers for this compound and its fundamental molecular properties.

Figure 1: this compound Informational Flow.

References

An In-Depth Technical Guide to 4-Isopropylaniline (p-Cumidine) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylaniline, a versatile chemical intermediate. The document details its chemical identity, physical and chemical properties, and common synthesis protocols. Furthermore, it explores its applications in drug development and other industries, alongside essential toxicological data and a proposed metabolic pathway.

Chemical Identification and Synonyms

This compound is an aromatic amine with a variety of synonyms used across chemical literature and commerce. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2][3][4][5][6][7]

| Identifier Type | Value |

| Systematic Name | 4-(Propan-2-yl)aniline |

| Common Name | This compound |

| Trivial Name | p-Cumidine |

| Other Synonyms | p-Aminocumene, 4-Aminocumene, 4-Isopropylphenylamine, Benzenamine, 4-(1-methylethyl)- |

| CAS Number | 99-88-7 |

| EC Number | 202-797-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| InChI Key | LRTFPLFDLJYEKT-UHFFFAOYSA-N |

| SMILES | CC(C)c1ccc(N)cc1 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound [2][6][7][8]

| Property | Value |

| Appearance | Clear, pale brown to red-brown liquid |

| Boiling Point | 226-227 °C at 745 mmHg |

| Melting Point | -63 °C |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.543 |

| Flash Point | 92 °C (198 °F) |

| Solubility | Insoluble in water; soluble in alcohol and benzene |

| pKa | 5.01 ± 0.10 (Predicted) |

Synthesis of this compound

This compound is primarily synthesized through the reduction of 4-nitrocumene. Below are two common laboratory-scale experimental protocols for this transformation.

Experimental Protocol 1: Reduction of 4-Nitrocumene using Tin(II) Chloride

This method is a classic approach for the reduction of aromatic nitro compounds.

-

Materials:

-

4-Nitrocumene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrocumene in ethanol or a similar suitable solvent.

-

Add an excess of Tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the initial reaction subsides, heat the mixture to reflux for a specified time (e.g., 1-3 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous mixture with diethyl ether or dichloromethane multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Experimental Protocol 2: Reduction of 4-Nitrocumene using Iron Powder

This method utilizes iron metal in an acidic medium, offering a more cost-effective and environmentally benign alternative to some other reducing agents.

-

Materials:

-

4-Nitrocumene

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl) or acetic acid

-

Ethanol/water mixture

-

Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water.

-

Add iron powder (a significant excess, e.g., 5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 4-nitrocumene in ethanol to the refluxing mixture over a period of time.

-

Continue refluxing and stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

To the remaining aqueous residue, add a saturated solution of sodium carbonate to basify the mixture.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer on a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[9] Its primary amine group and substituted benzene ring allow for a wide range of chemical modifications.

-

Herbicide Synthesis: this compound is a key precursor in the industrial synthesis of the herbicide Isoproturon, a substituted phenylurea that acts by inhibiting photosynthesis in weeds.

-

Pharmaceutical Intermediates: The aniline moiety is a common scaffold in medicinal chemistry. While specific examples of blockbuster drugs derived directly from this compound are not abundant in publicly available literature, its structural motif is present in various classes of bioactive molecules. For instance, anilino-quinazoline derivatives are a well-known class of kinase inhibitors used in cancer therapy. The 4-isopropylphenylamino group can be incorporated into such scaffolds to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

-

Dye and Pigment Industry: It is also utilized as an intermediate in the manufacturing of azo dyes and other colorants.

Below is a generalized workflow for the synthesis of a hypothetical anilino-quinazoline kinase inhibitor, illustrating the potential role of this compound.

Toxicological Profile

The toxicological properties of this compound are important for ensuring safe handling and for assessing its potential impact as a metabolite or impurity in pharmaceutical products.

Table 3: Acute Toxicity Data for this compound [1][10]

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 985 mg/kg |

| Dermal (LD50) | Rat | 1015 mg/kg |

| Inhalation (LC50) | Not listed | - |

-

Health Hazards: this compound is harmful if swallowed or in contact with skin.[11] It causes skin irritation and serious eye irritation.[2] Inhalation may cause respiratory irritation.[5] There is also a potential for it to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4][5]

Metabolic Pathway

The metabolism of this compound in mammals is expected to proceed through pathways common to other aniline derivatives, primarily involving cytochrome P450 (CYP450) enzymes in the liver. A study on the metabolism of the related compound N-isopropylaniline in rats revealed that the major metabolites were 4-hydroxy-N-isopropylaniline and p-aminophenol.[12] Based on this and general knowledge of aniline metabolism, a proposed metabolic pathway for this compound is outlined below.

The primary metabolic transformations are expected to be:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring, likely at the ortho position to the amino group.

-

N-Oxidation: Oxidation of the amino group to form a hydroxylamine derivative.

-

Oxidation of the Isopropyl Group: Oxidation of the isopropyl side chain to form alcohol or carboxylic acid derivatives.

-

Conjugation: The resulting metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

References

- 1. fishersci.com [fishersci.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. Page loading... [guidechem.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound/4-Aminocumene/Cumidine [chembk.com]

- 7. This compound | 99-88-7 [chemicalbook.com]

- 8. This compound 99 99-88-7 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Azo Dyes Using 4-Isopropylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on these aromatic rings dictate the color, solubility, and fastness properties of the dye. 4-Isopropylaniline, an aromatic amine, serves as a valuable precursor in the synthesis of a variety of azo dyes. The isopropyl group, being an electron-donating group, can influence the electronic properties of the resulting dye molecule, thereby affecting its color and stability.

These application notes provide a comprehensive overview of the synthesis of azo dyes using this compound as the starting material. Detailed experimental protocols for the key steps of diazotization and azo coupling are provided, along with expected characterization data. This information is intended to guide researchers in the synthesis of novel azo dyes for various applications, including in textiles, printing, and as potential chromogenic substrates or probes in drug development.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). The resulting 4-isopropylbenzenediazonium chloride is a reactive intermediate.

-

Azo Coupling: The diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.

Data Presentation

The following table summarizes the expected quantitative data for representative azo dyes synthesized from this compound and common coupling components. Please note that these values are illustrative and can vary based on specific reaction conditions and purification methods.

| Dye Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | λmax (nm) |

| 1-(4-Isopropylphenylazo)-2-naphthol | 2-Naphthol | C₁₉H₁₈N₂O | 290.36 | Red-orange solid | 85-95 | 480-490 |

| 4-(4-Isopropylphenylazo)phenol | Phenol | C₁₅H₁₆N₂O | 240.30 | Yellow-orange solid | 80-90 | 350-360 |

| 4-(4-Isopropylphenylazo)-N,N-dimethylaniline | N,N-Dimethylaniline | C₁₇H₂₁N₃ | 267.37 | Yellow to red solid | 88-96 | 410-420 |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Diazonium salts can be explosive in the dry state; therefore, they should always be kept in solution and used immediately after preparation.

Protocol 1: Diazotization of this compound

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 2.5 - 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, add this compound (1.0 eq) to a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq).

-

Stir the mixture until the this compound has completely dissolved, forming the hydrochloride salt.

-

Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.

-